Cas no 29811-04-9 (1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-)

1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- structure
29811-04-9 structure
Product Name:1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-
CAS-nummer:29811-04-9
MF:C14H18O3
MW:234.290924549103
CID:277776
PubChem ID:122486
Update Time:2025-06-10

1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-
    • 5-(4-methylpent-3-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
    • (+-)-4-(4-Methyl-pent-3-enyl)-cyclohex-4-en-1r,2c-dicarbonsaeure-anhydrid
    • (+-)-4-(4-methyl-pent-3-enyl)-cyclohex-4-ene-1r,2c-dicarboxylic acid-anhydride
    • 1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-pentenyl)
    • 5-(4-methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
    • BB_NC-0463
    • 3-Isobenzofurandione, 3a,4,7,7a-hexahydro-5-(4-methyl-3-pentenyl)-1
    • 3a,4,7,7a-tetrahydro-5-(4-methyl-3-pentenyl)-3-isobenzofurandione
    • 5-(4-methylpent-3-en-1-yl)-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
    • 5-(4-Methyl-pent-3-enyl)-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione
    • 29811-04-9
    • EINECS 249-870-5
    • CHEMBL85858
    • AKOS015955701
    • BDBM50108511
    • 5-(4-methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
    • SCHEMBL11627085
    • CS-0360583
    • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-
    • USHLVOCVVSTOQO-UHFFFAOYSA-N
    • 1,3-Isobenzofurandione, 3a,4,7,7a-hexahydro-5-(4-methyl-3-pentenyl)-
    • VS-08993
    • 1,2,3,6-tetrahydro-4-(4-methyl-3-pentenyl)phthalic anhydride
    • NS00051895
    • DTXSID80865513
    • 1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride
    • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-pentenyl)-
    • Inchi: 1S/C14H18O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h4,6,11-12H,3,5,7-8H2,1-2H3
    • InChI-sleutel: USHLVOCVVSTOQO-UHFFFAOYSA-N
    • LACHT: O1C(C2CC=C(CC/C=C(\C)/C)CC2C1=O)=O

Berekende eigenschappen

  • Exacte massa: 234.12600
  • Monoisotopische massa: 234.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 400
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.099
  • Kookpunt: 372.6°Cat760mmHg
  • Vlampunt: 173°C
  • Brekindex: 1.514
  • PSA: 43.37000
  • LogboekP: 2.76880

1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Beveiligingsinformatie

1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Prijsmeer >>

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